molecular formula C24H32O3 B1254658 Antheliolide A

Antheliolide A

Cat. No. B1254658
M. Wt: 368.5 g/mol
InChI Key: QATHFSXCKTWEAB-CDVBIEQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antheliolide A is a natural product found in Anthelia glauca with data available.

Scientific Research Applications

Identification and Biogenesis

Antheliolide A, along with its counterpart Antheliolide B, are novel C24-acetoacetylated diterpenoids isolated from Anthelia glauca. Identified by Green et al. (1988) through 2D-NMR techniques, they have provided insights into biogenesis pathways starting from Geranylgeranyl pyrophosphate (GGPP) via xeniaphyllane (Green, Carmely, Benayahu, & Kashman, 1988).

Synthesis and Structural Clarification

The first synthesis of Antheliolide A was achieved by Mushti et al. (2006). This synthesis clarified its absolute configuration and involved stereocontrolled pathways, enhancing understanding of its molecular structure (Mushti, Kim, & Corey, 2006).

Stereochemical Determination using NMR and DFT Calculations

Hanif et al. (2022) supported the stereochemical determination of Antheliolide using quantum chemical calculations of NMR chemical shifts at DFT levels. This research revealed the relative configuration of Antheliolide, contributing significantly to the understanding of its molecular structure (Hanif, Dinelsa, Yanti, Murni, & Tanaka, 2022).

properties

Product Name

Antheliolide A

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(1R,2S,5E,10R,11R,18S,21R)-5,15,17,17-tetramethyl-9-methylidene-12,16-dioxapentacyclo[12.6.1.01,11.02,10.018,21]henicosa-5,14-dien-13-one

InChI

InChI=1S/C24H32O3/c1-13-7-6-8-14(2)18-16(10-9-13)24-12-11-17-20(24)19(22(25)26-21(18)24)15(3)27-23(17,4)5/h7,16-18,20-21H,2,6,8-12H2,1,3-5H3/b13-7+/t16-,17-,18-,20-,21+,24+/m0/s1

InChI Key

QATHFSXCKTWEAB-CDVBIEQBSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)[C@@]34[C@@H]2OC(=O)C5=C(OC([C@H]([C@@H]53)CC4)(C)C)C

Canonical SMILES

CC1=CCCC(=C)C2C(CC1)C34C2OC(=O)C5=C(OC(C(C53)CC4)(C)C)C

synonyms

antheliolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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